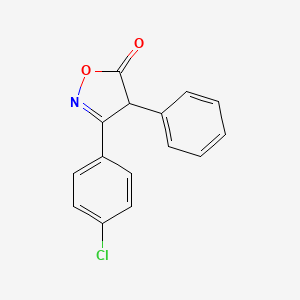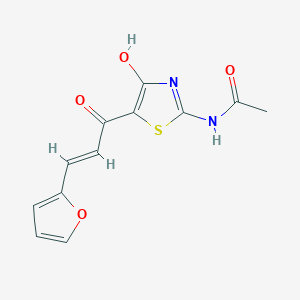
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a complex organic compound that features a furan ring, a thiazole ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with various reagents to form the thiazole ring, followed by acylation to introduce the acetamide group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as phenylselenophenol iron complex under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different functional groups.
Acetamide derivatives: Compounds with the acetamide group but different aromatic rings.
Uniqueness
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is unique due to its combination of furan, thiazole, and acetamide groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10N2O4S |
|---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H10N2O4S/c1-7(15)13-12-14-11(17)10(19-12)9(16)5-4-8-3-2-6-18-8/h2-6,17H,1H3,(H,13,14,15)/b5-4+ |
InChI-Schlüssel |
DDPSWCHBLGJHTJ-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)/C=C/C2=CC=CO2)O |
Kanonische SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


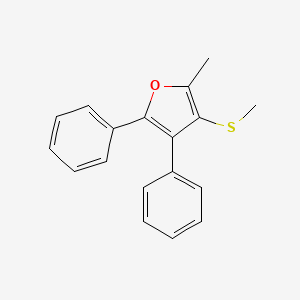
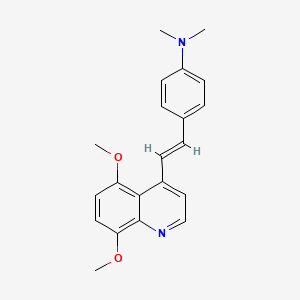
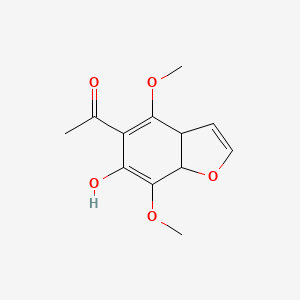
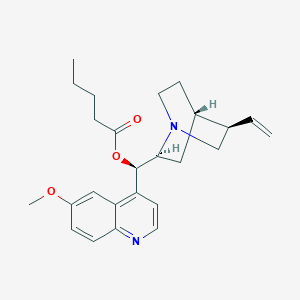
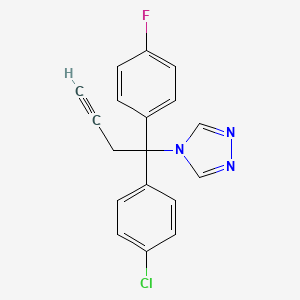
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
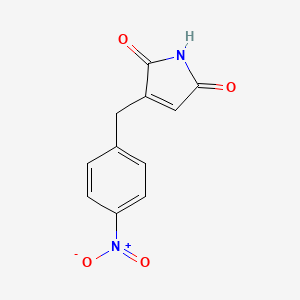
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
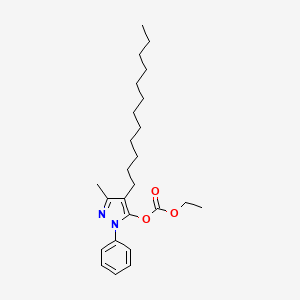
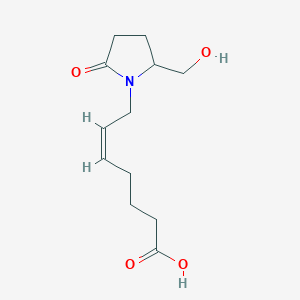
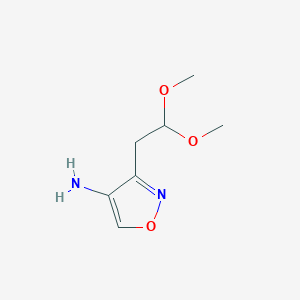
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
